Home > Products > Screening Compounds P706 > (E)-Olopatadine
(E)-Olopatadine -

(E)-Olopatadine

Catalog Number: EVT-8041513
CAS Number:
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

(E)-Olopatadine falls under the category of antihistamines, specifically targeting the histamine H1 receptor. It is classified as a phenothiazine derivative, which contributes to its pharmacological properties.

Synthesis Analysis

The synthesis of (E)-Olopatadine has been explored through various methods, with notable advancements aimed at improving yield and selectivity for the desired isomer.

Key Synthetic Pathways:

  1. Wittig Reaction: This method has been historically significant in synthesizing (E)-Olopatadine, involving the reaction of phosphonium ylides with carbonyl compounds to form alkenes.
  2. Grignard Reaction: Another traditional approach where Grignard reagents are utilized to introduce side chains into the molecular structure.
  3. Lewis Acid-Mediated Reactions: Recent developments have highlighted the use of Lewis acids for catalyzing reactions that yield (E)-Olopatadine with improved stereoselectivity and efficiency.

One innovative synthesis method involves treating isoxepac derivatives with thionyl chloride in methanol, followed by a Barbier reaction using allyl bromide and zinc to form the necessary allylic alcohol . Hydroboration followed by treatment with p-toluenesulfonic acid leads to the formation of a spiro tetrahydrofuran intermediate, which is subsequently converted into (E)-Olopatadine .

Molecular Structure Analysis

The molecular formula for (E)-Olopatadine is C21H23NO3C_{21}H_{23}NO_3, and its structure features a dibenzo[b,e]oxepin core, which is characteristic of many antihistamines. The compound exhibits a specific stereochemistry denoted by its E configuration around the double bond connecting the carbon chain to the oxepin structure.

Structural Data:

  • Molecular Weight: Approximately 339.41 g/mol
  • IUPAC Name: (E)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-3-yl)acetic acid
  • 3D Structure: The 3D conformation can be analyzed using computational chemistry software to visualize steric interactions and potential binding sites.
Chemical Reactions Analysis

(E)-Olopatadine participates in various chemical reactions that are critical for its synthesis and functionalization:

  • Hydrolysis Reactions: These reactions can modify the ester functionalities present in intermediates during synthesis.
  • Alkylation Reactions: Utilized in introducing alkyl groups to enhance pharmacological properties.
  • Reductive Reactions: Often employed during synthesis to achieve desired stereochemistry.

The reactions typically require careful control of conditions such as temperature, solvent choice, and reagent ratios to optimize yields and minimize by-products .

Mechanism of Action

The mechanism of action for (E)-Olopatadine involves its competitive antagonism at the histamine H1 receptor sites, preventing histamine from exerting its effects on target tissues. Additionally, it stabilizes mast cells, thereby inhibiting the release of pro-inflammatory mediators such as leukotrienes and cytokines.

Key Mechanistic Insights:

Physical and Chemical Properties Analysis

(E)-Olopatadine possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Melting Point: The melting point is typically around 135–137 °C.
  • pH Stability Range: It exhibits stability across a pH range of approximately 4 to 8, making it suitable for various formulations.

These properties are critical for determining appropriate dosage forms and routes of administration .

Applications

The primary application of (E)-Olopatadine is in ophthalmology, particularly for treating allergic conjunctivitis. Its dual action as both an antihistamine and mast cell stabilizer makes it effective against symptoms such as itching, redness, and swelling associated with allergies.

Additional Applications:

  • Research Uses: Investigated as a model compound for studying antihistaminic activity.
  • Formulation Development: Used in developing new therapeutic formulations aimed at enhancing bioavailability and patient compliance.
Synthesis and Structural Analysis of (E)-Olopatadine

Stereoselective Synthesis Pathways for (E)-Isomer Configuration

The synthesis of (E)-olopatadine (chemical name: (E)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid; CAS: 113806-06-7) demands precise control over the exocyclic double bond geometry. Modern routes leverage phosphonium ylide chemistry and transition metal-catalyzed cyclization to achieve high stereoselectivity. The Wittig reaction remains a cornerstone, where [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (CAS: 18355-96-9) is deprotonated with strong bases like n-butyllithium or tert-butyllithium to generate a reactive ylide. Subsequent condensation with 6,11-dihydro-11-oxodibenzo[b,e]oxepin-2-carbaldehyde derivatives yields predominantly the (E)-isomer when performed in anhydrous toluene at 105–110°C [8]. Crucially, the anion of the phosphonium salt and the cation of the base significantly influence stereoselectivity. For example, bromide anions paired with lithium cations favor (E)-olefin formation due to tighter ion pairing that stabilizes the erythro betaine intermediate, leading to anti-elimination [3].

Alternative approaches include Heck cyclization, where o-iodochlorobenzyl chloride and 2-(3-formyl-4-hydroxyphenyl)methyl acetate (CAS: 61874-04-2) undergo palladium-catalyzed coupling. This method achieves stereocontrol via ligand choice and reaction temperature but requires stringent anhydrous conditions and specialized catalysts [8]. A significant drawback is the formation of isomeric mixtures, necessitating chromatography for (E)-isomer purification. Recent innovations describe a one-pot Wittig protocol using tert-butyllithium in n-pentane, which simplifies the process and improves the (E)/(Z) ratio to >8:1, minimizing laborious separations [8].

Table 1: Key Stereoselective Synthesis Methods for (E)-Olopatadine

MethodKey Reagents/ConditionsStereoselectivity (E/Z Ratio)YieldPrimary Advantages
Wittig Reaction[3-(Dimethylamino)propyl]triphenylphosphonium Br·HBr, tert-BuLi, toluene, 105–110°C8:160–75%High selectivity, scalable
Heck CyclizationPd(0) catalyst, o-iodochlorobenzyl chloride, 2-(3-formyl-4-hydroxyphenyl)methyl acetate3:140–55%Convergent synthesis
Modified GrignardIsoxepac, 3,3-dimethylaminopropyl magnesium chloride<2:130–45%Avoids phosphonium reagents

Mechanistic Insights into Degradation Pathways Under Hydrolytic Conditions

(E)-Olopatadine is susceptible to hydrolytic degradation, primarily via ester cleavage and oxepin ring modifications. In aqueous solutions, such as ophthalmic formulations, the acetic acid side chain undergoes pH-dependent hydrolysis. Under alkaline conditions (pH > 8), nucleophilic hydroxide ions attack the carbonyl carbon of the ester group, forming the inactive carboxylic acid derivative, (E)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid. This reaction follows second-order kinetics, with degradation rates accelerating at elevated temperatures [2] [10]. Neutral hydrolysis is slower but significant in long-term storage, proceeding via a solvent-assisted mechanism where water acts as both nucleophile and solvent.

Acidic environments (pH < 3) protonate the ester carbonyl, enhancing electrophilicity and facilitating water attack. Additionally, the tertiary dimethylamino group may undergo acid-catalyzed N-demethylation, generating mono-desmethyl (E)-olopatadine as a minor impurity [1] [6]. Sterilization methods profoundly impact stability: heat sterilization (autoclaving at 121°C) accelerates hydrolysis 4-fold compared to filtration, as confirmed by UHPLC studies of eye drops. This is attributed to thermal energy lowering the activation barrier for ester bond cleavage [2].

Table 2: Hydrolytic Degradation Kinetics of (E)-Olopatadine

ConditionTemperatureDegradation Rate Constant (k, h⁻¹)Primary DegradantHalf-life (t₁/₂)
Alkaline (pH 9.0)25°C0.015(E)-Isoxepac46.2 h
Acidic (pH 2.0)25°C0.009Mono-desmethyl (E)-olopatadine77.0 h
Neutral (pH 7.4)25°C0.002(E)-Isoxepac346.5 h
Heat Sterilization121°C0.210Multiple (including ring-opened products)3.3 h

Identification of Degradation Products (DPs) in Acidic, Alkaline, and Neutral Environments

Degradation products (DPs) of (E)-olopatadine are structurally characterized using UHPLC-UV/MS and NMR spectroscopy. In acidic media (0.1M HCl, 60°C), major DPs include:

  • Mono-desmethyl (E)-olopatadine: Formed via N-demethylation of the tertiary amine, detected at m/z 323.2 [M+H]⁺.
  • Oxepin ring-opened aldehyde: Resulting from acid-catalyzed C-O bond cleavage, observed at m/z 297.1 [1] [6].

Alkaline hydrolysis (0.1M NaOH, 60°C) generates:

  • (E)-Isoxepac (α-hydroxy olopatadine): The primary carboxylic acid derivative (m/z 337.2), arising from ester hydrolysis. This impurity increases from <0.005% to 0.044% in heat-sterilized eye drops [2].
  • Related Compound B: A dimeric impurity formed via nucleophilic attack of the hydrolyzed acetic acid chain on another olopatadine molecule, detectable at m/z 673.3 [2].

Neutral conditions (water, 60°C) produce fewer DPs, with (E)-isoxepac dominating. Notably, the (Z)-isomer degrades 1.3× faster than the (E)-isomer under identical conditions due to increased steric strain around the Z-configured double bond, which facilitates nucleophilic attack [1] [6].

Role of Oxidative and Photolytic Stress in Structural Instability

Oxidative degradation is catalyzed by peroxides, metals, or light, targeting the exocyclic double bond and dibenzoxepin nucleus. Hydrogen peroxide (3%) induces epoxidation at the electron-rich alkene, forming an unstable epoxide that rearranges to a diol or carbonyl derivatives. This pathway generates "Related Compound B" (m/z 353.2), which increases by 0.044% in heat-sterilized formulations versus 0.011% in filtered ones [2]. Metal-catalyzed oxidation (e.g., Fe³⁺/ascorbate) produces radical intermediates that fragment the molecule, yielding benzaldehyde derivatives via C-O bond scission [4] [10].

Photolytic degradation proceeds under UV light (300–400 nm), causing E-to-Z isomerization and ring cyclization. The conjugated system of (E)-olopatadine absorbs UV radiation, promoting π→π* transitions that rotate the double bond, forming the (Z)-isomer. Prolonged exposure generates a spirocyclic lactone via intramolecular nucleophilic attack of the carboxylic acid on the protonated imine, detectable at m/z 321.2 [1] [2]. Formulations with antioxidants (e.g., EDTA) reduce oxidative DPs by 60–70%, while amber glass packaging minimizes photoisomerization [10].

Table 3: Major Degradation Products of (E)-Olopatadine Under Stress Conditions

Stress ConditionKey Degradantm/z [M+H]⁺Proposed StructureFormation Mechanism
Acidic HydrolysisMono-desmethyl (E)-olopatadine323.2Demethylation at tertiary amineAcid-catalyzed N-dealkylation
Alkaline Hydrolysis(E)-Isoxepac337.2Ester hydrolysis productNucleophilic acyl substitution
Oxidation (H₂O₂)Related Compound B353.2Epoxidized alkenePeroxide-mediated epoxidation
Photolysis (UV)Spirocyclic lactone321.2Intramolecular cyclizationPhotoisomerization followed by nucleophilic attack

Properties

Product Name

(E)-Olopatadine

IUPAC Name

2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)

InChI Key

JBIMVDZLSHOPLA-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.